Dec-9-YN-3-OL
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Overview
Description
Dec-9-YN-3-OL: is an organic compound belonging to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. Its molecular formula is C10H18O . .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ethynylmagnesium Bromide Method: This method involves the preparation of ethynylmagnesium bromide from ethylmagnesium bromide and acetylene.
Pyridinium p-Toluenesulfonate Method: This method involves the reaction of 9-decyn-1-ol with dihydropyran in the presence of pyridinium p-toluenesulfonate in dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for Dec-9-YN-3-OL typically involve large-scale synthesis using similar reaction conditions as mentioned above, but optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dec-9-YN-3-OL can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the terminal alkyne position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Sodium amide (NaNH2) is often used to generate acetylide ions for nucleophilic substitution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted alkynes.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of macrolactones bearing 1,3-butadiynes .
- Employed in the microwave-assisted synthesis of disubstituted heterocyclic compounds .
Biology and Medicine:
- Potential applications in the synthesis of bioactive molecules and pharmaceuticals.
Industry:
Mechanism of Action
The mechanism of action of Dec-9-YN-3-OL involves its reactivity as an alkyne. The triple bond in the compound makes it highly reactive, allowing it to participate in various chemical reactions such as nucleophilic addition and substitution. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Ethchlorvynol: A sedative and hypnotic drug with a similar alkyne structure.
3-Decyn-1-ol: Another alkyne alcohol used in synthetic chemistry.
Uniqueness: Dec-9-YN-3-OL is unique due to its specific structure, which allows it to be used as a versatile building block in various synthetic applications. Its reactivity and ability to undergo multiple types of chemical reactions make it valuable in both research and industrial settings .
Properties
CAS No. |
62873-31-8 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
dec-9-yn-3-ol |
InChI |
InChI=1S/C10H18O/c1-3-5-6-7-8-9-10(11)4-2/h1,10-11H,4-9H2,2H3 |
InChI Key |
YCRVXGDBDNCCGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCCC#C)O |
Origin of Product |
United States |
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